molecular formula C13H21N3O4 B2879217 ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate CAS No. 338396-56-8

ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate

Cat. No. B2879217
CAS RN: 338396-56-8
M. Wt: 283.328
InChI Key: LHYJXAQGCSRBGA-LUAWRHEFSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The development of fast and cost-effective methods for the synthesis of these compounds is a significant area of research in modern organic chemistry .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. They play a crucial role in the pharmaceutical industry, with applications ranging from central nervous system stimulants to antihypertensive agents. The pharmacological applications of both synthetic and natural piperidines are extensively studied for the discovery and biological evaluation of potential drugs .

Anti-tubercular Agents

Research has been conducted on the design and synthesis of piperidine derivatives as potent anti-tubercular agents. These compounds are evaluated for their activity against Mycobacterium tuberculosis H37Ra, with some showing significant inhibitory concentrations. This highlights the potential of piperidine derivatives in developing new treatments for tuberculosis .

properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10-,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPWUHBLGOUNOC-YYUCOLILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate

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